1,3-Difluoro-5-iodobenzene
Overview
Description
1,3-Difluoro-5-iodobenzene: is an organic compound with the molecular formula C6H3F2I . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at positions 1 and 3, and another hydrogen atom is replaced by an iodine atom at position 5. This compound is known for its unique chemical properties and is used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
1,3-Difluoro-5-iodobenzene is a simple aromatic compound that primarily interacts with magnesium to form a Grignard reagent . This reagent is a key intermediate in many organic synthesis reactions .
Mode of Action
The compound reacts with magnesium turnings in the presence of a minimum amount of ether to afford the corresponding Grignard reagent . This reaction is a key step in the synthesis of tris(3,5-difluorophenyl)methanol .
Biochemical Pathways
The Grignard reagent formed from this compound can participate in various biochemical pathways, particularly in the synthesis of complex organic molecules . .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to have good bioavailability .
Result of Action
The primary result of the action of this compound is the formation of a Grignard reagent, which can be used in the synthesis of various organic compounds . The specific molecular and cellular effects would depend on the final compounds synthesized using this reagent.
Action Environment
The reaction of this compound with magnesium to form a Grignard reagent is sensitive to environmental conditions. It requires a minimum amount of ether and is typically carried out under anhydrous conditions . The compound should be stored in a dark place, sealed in dry, room temperature conditions .
Biochemical Analysis
Biochemical Properties
1,3-Difluoro-5-iodobenzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of Grignard reagents when reacted with magnesium turnings in the presence of ether . These Grignard reagents are crucial intermediates in the synthesis of other organic compounds. The interactions of this compound with biomolecules are primarily through its iodine and fluorine atoms, which can form bonds with other atoms in the biomolecules, leading to the formation of new chemical structures.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of immune effector cells, potentially leading to neurotoxicity in certain conditions . The compound’s impact on cell signaling pathways can alter the expression of specific genes, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can participate in free radical reactions, such as free radical bromination, where it forms radicals that can further react with other molecules . Additionally, this compound can undergo nucleophilic substitution reactions, where it acts as an electrophile, allowing nucleophiles to attack and replace the iodine atom . These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, while higher doses can lead to adverse effects such as skin and eye irritation . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites . The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can influence the compound’s activity and function within the cell, affecting its overall biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3-Difluoro-5-iodobenzene can be synthesized through various methods. One common method involves the reaction of 3,5-difluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with potassium iodide to yield this compound .
Industrial Production Methods:
In industrial settings, the production of this compound often involves the use of fluorinating agents and iodinating agents under controlled conditions. The process typically includes steps such as halogen exchange reactions and catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
1,3-Difluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in and coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The iodine atom can be reduced to form difluorobenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in polar aprotic solvents.
Coupling Reactions: Catalysts like or complexes in the presence of bases such as .
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride .
Major Products Formed:
Substitution Reactions: Formation of various substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of difluorobenzene.
Scientific Research Applications
1,3-Difluoro-5-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds and fluorinated analogs of natural products.
Medicine: It is involved in the development of diagnostic agents and therapeutic drugs, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Comparison with Similar Compounds
1,3-Difluorobenzene: Lacks the iodine atom, making it less reactive in coupling reactions.
1,4-Difluoro-2-iodobenzene: Has a different substitution pattern, leading to different reactivity and applications.
1,3-Dichloro-5-iodobenzene: Chlorine atoms instead of fluorine, resulting in different electronic properties and reactivity.
Uniqueness:
1,3-Difluoro-5-iodobenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination makes it highly valuable in various synthetic applications, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Properties
IUPAC Name |
1,3-difluoro-5-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2I/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCFOQNFPIAENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380818 | |
Record name | 1,3-difluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2265-91-0 | |
Record name | 1,3-Difluoro-5-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2265-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-difluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,3-difluoro-5-iodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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